molecular formula C24H20N4O4S2 B5103004 N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide

N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide

Cat. No.: B5103004
M. Wt: 492.6 g/mol
InChI Key: XAOTXDFVGPLMCN-UHFFFAOYSA-N
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Description

N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide is a complex organic compound that features a benzothiazole moiety, a carbamothioyl group, and a nitrobenzamide structure

Properties

IUPAC Name

N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-4-ethoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4S2/c1-3-32-20-11-10-15(13-19(20)28(30)31)22(29)27-24(33)26-18-12-16(9-8-14(18)2)23-25-17-6-4-5-7-21(17)34-23/h4-13H,3H2,1-2H3,(H2,26,27,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOTXDFVGPLMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide typically involves multiple steps:

    Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Carbamothioyl Group: The benzothiazole derivative is then reacted with an isothiocyanate to introduce the carbamothioyl group.

    Coupling with 4-ethoxy-3-nitrobenzoic Acid: The final step involves coupling the intermediate with 4-ethoxy-3-nitrobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioamide group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

    Substitution: Sodium ethoxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the design of novel materials with specific electronic or optical properties.

    Biological Research: It may be used as a probe to study biological pathways or as a tool in biochemical assays.

Mechanism of Action

The mechanism by which N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide exerts its effects depends on its interaction with molecular targets. The benzothiazole moiety may interact with specific proteins or enzymes, altering their activity. The nitro group can participate in redox reactions, potentially affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide
  • N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxy-3-aminobenzamide

Uniqueness

N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the benzothiazole and nitrobenzamide moieties allows for diverse interactions with biological targets, making it a versatile compound for research and development.

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